molecular formula C13H23N3O B11739072 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11739072
M. Wt: 237.34 g/mol
InChI Key: HSCYJSXBRXJCHC-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The oxolane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative. The final step involves the coupling of the pyrazole and oxolane moieties through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine: This compound is unique due to its combination of a pyrazole and oxolane ring, which is not commonly found in other similar compounds.

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(tetrahydrofuran-2-yl)methyl]amine: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(pyrrolidin-2-yl)methyl]amine: Contains a pyrrolidine ring, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications and applications

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C13H23N3O/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13/h6-7,11,13-14H,3-5,8-10H2,1-2H3

InChI Key

HSCYJSXBRXJCHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

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